molecular formula C9H20N2O B2526790 Dimethyl[3-(morpholin-2-yl)propyl]amine CAS No. 1779649-03-4

Dimethyl[3-(morpholin-2-yl)propyl]amine

Cat. No.: B2526790
CAS No.: 1779649-03-4
M. Wt: 172.272
InChI Key: YPQZMGXGTNXGAM-UHFFFAOYSA-N
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Description

Dimethyl[3-(morpholin-2-yl)propyl]amine is a chemical compound with the molecular formula C9H20N2O. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl[3-(morpholin-2-yl)propyl]amine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethyl-3-aminopropylamine with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[3-(morpholin-2-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various halogenating agents and nucleophiles; reactions can be conducted in solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines with altered functional groups.

Scientific Research Applications

Dimethyl[3-(morpholin-2-yl)propyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog containing only the morpholine ring.

    N,N-Dimethyl-3-aminopropylamine: Lacks the morpholine ring but shares the dimethylamino group.

    N-Methylmorpholine: Contains a methyl group on the nitrogen atom of the morpholine ring.

Uniqueness

Dimethyl[3-(morpholin-2-yl)propyl]amine is unique due to the combination of the morpholine ring and the dimethylamino group. This structure imparts specific chemical properties and reactivity that are not found in simpler analogs. The presence of both nitrogen and oxygen atoms in the morpholine ring allows for diverse interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-3-morpholin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(2)6-3-4-9-8-10-5-7-12-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQZMGXGTNXGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779649-03-4
Record name dimethyl[3-(morpholin-2-yl)propyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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